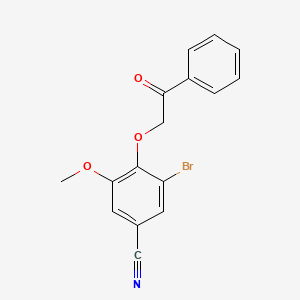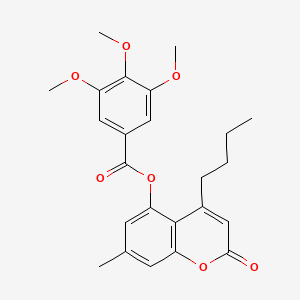
3-bromo-5-methoxy-4-(2-oxo-2-phenylethoxy)benzonitrile
Vue d'ensemble
Description
3-bromo-5-methoxy-4-(2-oxo-2-phenylethoxy)benzonitrile, also known as BMEB, is a chemical compound that has been widely studied for its potential applications in scientific research. BMEB is a nitrile derivative that contains a bromine atom, a methoxy group, and an oxo-phenylethoxy moiety. This chemical structure makes BMEB a valuable tool for investigating various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 3-bromo-5-methoxy-4-(2-oxo-2-phenylethoxy)benzonitrile involves its interaction with protein kinases, which are enzymes that regulate various cellular processes by phosphorylating target proteins. This compound selectively binds to protein kinases and undergoes a conformational change upon phosphorylation, leading to the emission of a fluorescent signal that can be detected using fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cells, including the inhibition of protein kinase activity, the modulation of intracellular signaling pathways, and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for treating various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-bromo-5-methoxy-4-(2-oxo-2-phenylethoxy)benzonitrile in lab experiments is its high selectivity for protein kinases, which allows for the specific detection and manipulation of kinase activity in cells. However, this compound also has some limitations, such as its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on 3-bromo-5-methoxy-4-(2-oxo-2-phenylethoxy)benzonitrile, including the development of new fluorescent probes based on its chemical structure, the investigation of its potential therapeutic applications in cancer and inflammatory diseases, and the study of its interactions with other cellular proteins and signaling pathways. Overall, this compound is a valuable tool for investigating various biochemical and physiological processes and has the potential to lead to new discoveries in the field of scientific research.
Applications De Recherche Scientifique
3-bromo-5-methoxy-4-(2-oxo-2-phenylethoxy)benzonitrile has been used in various scientific research studies to investigate its mechanism of action and potential therapeutic applications. One of the most notable applications of this compound is its use as a fluorescent probe for detecting protein kinase activity in cells. This compound has been shown to selectively bind to protein kinases and emit a fluorescent signal upon phosphorylation, making it a valuable tool for studying kinase signaling pathways.
Propriétés
IUPAC Name |
3-bromo-5-methoxy-4-phenacyloxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c1-20-15-8-11(9-18)7-13(17)16(15)21-10-14(19)12-5-3-2-4-6-12/h2-8H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOQCGRIQJJBGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)Br)OCC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[4-ethyl-5-(1-ethyl-1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4200205.png)

![N-[2-(benzylthio)ethyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4200216.png)

![2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B4200236.png)
![3-[2-(2,3-dihydro-1H-inden-5-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4200239.png)
![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-benzylacetamide](/img/structure/B4200259.png)
![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4200265.png)



![3-bromo-5-methoxy-4-[(3-methylbenzyl)oxy]benzonitrile](/img/structure/B4200306.png)

![N-(tert-butyl)-2-(4-{[(4-fluorobenzyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4200321.png)